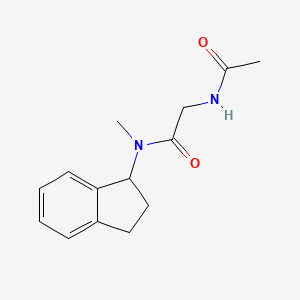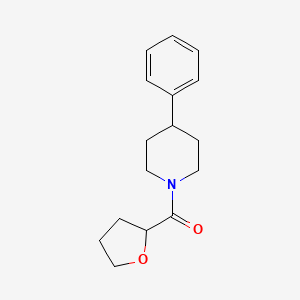![molecular formula C17H23NO B7494041 Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a psychoactive substance that is chemically classified as a synthetic cannabinoid. It is also known as CP-47,497 and is a potent agonist of the cannabinoid receptors. This compound was first synthesized in the early 1990s by Pfizer, Inc. as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. The cannabinoid receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, mood, appetite, and memory.
Biochemical and Physiological Effects:
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects in models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
There are a number of potential future directions for research on Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic, anti-inflammatory, and anti-convulsant effects, as well as its potential use in the treatment of psychiatric disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
Synthesis Methods
The synthesis of Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a catalyst to form 4-methylcyclopent-2-enone. This intermediate is then reacted with 1-(2-chlorophenyl)-2-(4-chlorophenyl)ethanone in the presence of a base to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
properties
IUPAC Name |
cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-10-14(11-9-13)16-7-4-12-18(16)17(19)15-5-2-3-6-15/h8-11,15-16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWDUHNJVCAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)





![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)

